molecular formula C9H11F3N2O4S-2 B13862405 2-[4-(Trifluoromethyl)phenyl]ethylhydrazine;sulfate

2-[4-(Trifluoromethyl)phenyl]ethylhydrazine;sulfate

Cat. No.: B13862405
M. Wt: 300.26 g/mol
InChI Key: SUMNVGBHLRTWGA-UHFFFAOYSA-L
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Description

2-[4-(Trifluoromethyl)phenyl]ethylhydrazine;sulfate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethylhydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethyl)phenyl]ethylhydrazine;sulfate typically involves the reaction of 4-(Trifluoromethyl)benzaldehyde with ethylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethyl)phenyl]ethylhydrazine;sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced hydrazine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

2-[4-(Trifluoromethyl)phenyl]ethylhydrazine;sulfate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]ethylhydrazine;sulfate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(Trifluoromethyl)phenyl]ethanamine: Similar structure but with an amine group instead of hydrazine.

    4-(Trifluoromethyl)benzaldehyde: Precursor in the synthesis of 2-[4-(Trifluoromethyl)phenyl]ethylhydrazine;sulfate.

    2-[4-(Trifluoromethyl)phenyl]ethanol: Similar structure with an alcohol group.

Uniqueness

This compound is unique due to the presence of both the trifluoromethyl group and the hydrazine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H11F3N2O4S-2

Molecular Weight

300.26 g/mol

IUPAC Name

2-[4-(trifluoromethyl)phenyl]ethylhydrazine;sulfate

InChI

InChI=1S/C9H11F3N2.H2O4S/c10-9(11,12)8-3-1-7(2-4-8)5-6-14-13;1-5(2,3)4/h1-4,14H,5-6,13H2;(H2,1,2,3,4)/p-2

InChI Key

SUMNVGBHLRTWGA-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1CCNN)C(F)(F)F.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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